9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine is a compound that belongs to the class of sulfonamides Sulfonamides are a group of compounds that contain the structure SO2NH2
Preparation Methods
The synthesis of 9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine typically involves several steps. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the ethyl group at the 9-position and the methanesulfonylphenyl group at the N-position. The reaction conditions usually involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of automated reactors and continuous flow systems to increase yield and efficiency.
Chemical Reactions Analysis
9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where sulfonamides are effective.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine can be compared with other similar compounds, such as:
- 10-methyl-N-(p-tolyl)-N-(p-iodoacetamidobenzenesulfonyl)-9-acridinium carboxamide
- 1,1,1-trifluoro-2-(4-(2-((3-methylmorpholino)methyl)-4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)propan-2-ol
- 1-(1-amino-7-isoquinolyl)-N-(2’-(aminosulfonyl)-1,1’-biphenyl-4-yl)-3-methyl-1H-pyrazole-5-carboxamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical properties and biological activities.
Properties
Molecular Formula |
C14H15N5O2S |
---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
9-ethyl-N-(4-methylsulfonylphenyl)purin-6-amine |
InChI |
InChI=1S/C14H15N5O2S/c1-3-19-9-17-12-13(15-8-16-14(12)19)18-10-4-6-11(7-5-10)22(2,20)21/h4-9H,3H2,1-2H3,(H,15,16,18) |
InChI Key |
UKOVHTNHYJLESH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.